[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine
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Overview
Description
This would involve identifying the compound’s chemical structure, functional groups, and potential uses or applications.
Synthesis Analysis
This would involve detailing the chemical reactions and processes used to synthesize the compound.Molecular Structure Analysis
This would involve using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis
This would involve determining properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Biomass Conversion and Sustainable Material Development
Research has pointed out the potential of furan derivatives, like the subject compound, in the conversion of plant biomass into valuable materials. These derivatives, including 5-hydroxymethylfurfural (HMF) and its variants, could be pivotal in replacing non-renewable hydrocarbon sources, fostering a sustainable approach in the chemical industry. The derivatives have applications ranging from polymer and fuel production to the development of pharmaceuticals and functional materials (Chernyshev, Kravchenko, & Ananikov, 2017).
Synthesis of Heterocyclic Compounds
The reactivity and structural properties of related compounds have been extensively studied for synthesizing diverse heterocyclic compounds, which are fundamental in various industrial applications, including dyes and pharmaceuticals. These studies highlight the compound's role as a building block in creating complex molecular structures, enriching the field of synthetic chemistry (Gomaa & Ali, 2020).
Sugar Dehydration and Solvent Selection
In the context of sugar valorization from biomass, the related furan derivatives are recognized as building blocks. Selecting appropriate solvents for the biphasic dehydration of sugars to furans like 5-hydroxymethylfurfural (5-HMF) is crucial. The study emphasizes the importance of environmental, health, and safety considerations in solvent selection, pointing to a holistic approach in chemical processes involving compounds like the one in focus (Esteban, Vorholt, & Leitner, 2020).
Safety And Hazards
This would involve identifying any potential risks or hazards associated with handling or using the compound.
Future Directions
This would involve discussing potential areas for further research or applications of the compound.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have a specific compound in mind that is well-studied, I might be able to provide more detailed information.
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-4-7-15(18-11)10-16-12(2)13-5-8-14(17-3)9-6-13/h4-9,12,16H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKVDKXGYPFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199845 |
Source
|
Record name | N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine | |
CAS RN |
626216-18-0 |
Source
|
Record name | N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626216-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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